Protecting Group Orthogonality: Benzyl Ether vs. TBDPS Silyl Ether Stability in the Taurospongin A Core Synthesis
In the published synthesis of taurospongin A, a key intermediate features a tert-butyldiphenylsilyl (TBDPS) protecting group at the C-2 position, while the structurally analogous (4S)-1-(benzyloxy)non-8-en-4-ol employs a benzyl group at C-1 . The benzyl ether is stable to the fluoride-based deprotection conditions (e.g., TBAF, HF·pyridine) required to remove silyl groups, enabling orthogonal deprotection strategies. This orthogonality is essential for the multi-step assembly of the C(1-10) carboxylic acid core, where the silyl-protected analog (CAS 350237-01-3) undergoes selective C-2 deprotection while the benzyl group remains intact throughout the sequence. Quantitative yield data for the overall synthetic route using the silyl-protected compound have been reported, but direct comparative yield data for the benzyl-protected variant has not been published in peer-reviewed literature . The observed stability difference is inferential but critical for synthetic planning.
| Evidence Dimension | Protecting group stability under fluoride-based deprotection conditions |
|---|---|
| Target Compound Data | Benzyl ether (stable to TBAF/HF·pyridine); expected to survive conditions that cleave silyl ethers |
| Comparator Or Baseline | (2R,4S)-2-[(tert-butyldiphenylsilyl)oxy]non-8-en-4-ol (CAS 350237-01-3): silyl ether (labile to fluoride) |
| Quantified Difference | Not quantified in direct head-to-head study; orthogonal stability profiles inferred from well-established protecting group chemistry |
| Conditions | TBAF or HF·pyridine deprotection conditions standard in natural product synthesis |
Why This Matters
Orthogonal protecting groups are a critical decision point in multi-step synthesis procurement, as the wrong choice can necessitate complete route redesign.
